![molecular formula C13H19N3O B2766158 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide CAS No. 2034289-64-8](/img/structure/B2766158.png)
2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a cycloalkane, which are cyclic hydrocarbons . This means that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The general formula for a cycloalkane composed of n carbons is CnH2n .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
This compound is part of a class of substances investigated for their antimicrobial properties. For instance, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, using a cyanoacetamide derivative similar to 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide. These compounds showed promising antibacterial and antifungal activities in vitro (Darwish et al., 2014).
Coordination Chemistry and Antioxidant Activity
In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and characterized for their potential in forming coordination complexes with metal ions. A study by Chkirate et al. (2019) explored this application, revealing that these compounds, including derivatives of 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide, could form stable complexes with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).
Antitumor Research
Compounds derived from 2-cyanoacetamides, closely related to 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide, have been studied for their antitumor properties. Shams et al. (2010) reported the synthesis of heterocyclic compounds from a similar key precursor, showing high inhibitory effects in vitro against various human cancer cell lines (Shams et al., 2010).
Synthesis of Spirocyclopropane Derivatives
In synthetic chemistry, the compound is used for creating spirocyclopropane derivatives. Maruoka et al. (2008) developed new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives from a precursor similar to 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide, showing antifungal activity against Candida albicans (Maruoka et al., 2008).
Synthesis of Various Spirocyclopropane Anellated Heterocycles
Meijere et al. (1989) researched the synthesis of spirocyclopropane anellated heterocyclic carboxylates using derivatives of 2-cyclopropylideneacetate, which shares a structural similarity with the compound . This study focused on constructing diverse heterocycles with potential applications in various fields of chemistry (Meijere et al., 1989).
Synthesis and Antitumor Activity of Novel Derivatives
Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from a cyanoacetamide precursor. These compounds, including derivatives of 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide, exhibited promising antitumor activities against different cell lines (Albratty et al., 2017).
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-12(10-3-2-4-11(10)15-16)8-14-13(17)7-9-5-6-9/h9H,2-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGHMFSRCWKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.